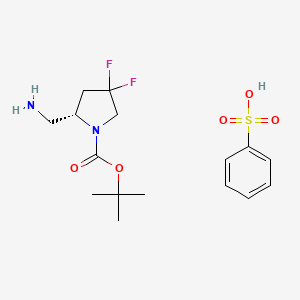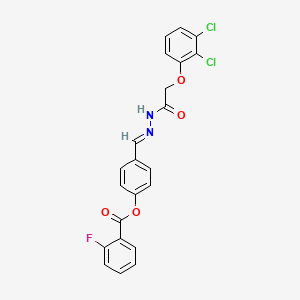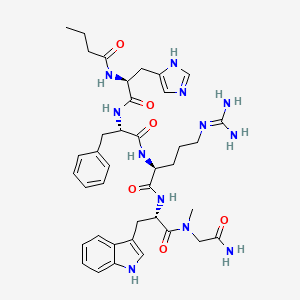
Ro 27-3225 trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ro 27-3225 trifluoroacetate salt is a selective melanocortin MC4 receptor agonist. This compound has shown significant potential in various scientific and medical applications due to its ability to interact with specific receptors in the body. It is known for its role in reversing hemorrhagic shock, reducing multiple organ damage, and improving survival rates in experimental models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ro 27-3225 trifluoroacetate salt involves multiple steps, starting with the preparation of the peptide backbone. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Butir-His-D-Phe-Arg-Trp-Sar-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale HPLC systems for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Ro 27-3225 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:
Oxidation: The tryptophan residue in the peptide can undergo oxidation under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or HATU.
Major Products Formed
The major product formed from these reactions is the purified peptide this compound, with a molecular weight of 784.91 (free base basis) .
Wissenschaftliche Forschungsanwendungen
Ro 27-3225 trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in modulating melanocortin receptors, particularly MC4 and MC1 receptors.
Medicine: Explored for its potential therapeutic effects in conditions like hemorrhagic shock, multiple organ failure, and obesity.
Industry: Utilized in the development of new drugs targeting melanocortin receptors.
Wirkmechanismus
Ro 27-3225 trifluoroacetate salt exerts its effects by selectively binding to melanocortin MC4 receptors. This binding activates intracellular signaling pathways that lead to various physiological responses. The compound also shows some activity at the MC1 receptor, contributing to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- UM-164 trifluoroacetate salt
- PL405 trifluoroacetate salt
- UNC3866 trifluoroacetate salt
Comparison
Ro 27-3225 trifluoroacetate salt is unique due to its high selectivity for the MC4 receptor and its ability to reverse hemorrhagic shock and reduce multiple organ damage. While similar compounds like UM-164 and PL405 also target melanocortin receptors, Ro 27-3225’s specific activity profile and therapeutic potential make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C39H52N12O6 |
|---|---|
Molekulargewicht |
784.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-(butanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C39H52N12O6/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
NINOPZAAGJJNAR-YDPTYEFTSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N |
Kanonische SMILES |
CCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)

![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)


![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)
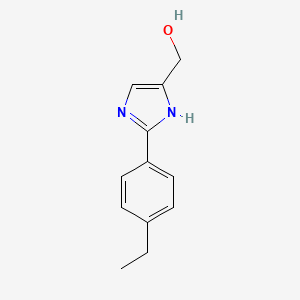
![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)
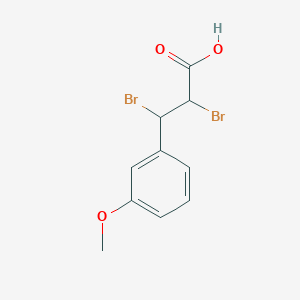
![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)
